1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine
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Description
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is a useful research compound. Its molecular formula is C16H15F3N6O2S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.09292940 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
It can be inferred from related studies that it likely interacts with its targets (such as bromodomains) by binding to them, thereby inhibiting their function . This interaction could lead to changes in the activity of the target proteins and subsequently alter cellular processes.
Biochemical Pathways
Given its potential role as a bromodomain inhibitor, it could impact pathways related to gene expression and chromatin remodeling .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Based on its potential role as a bromodomain inhibitor, it could potentially alter gene expression patterns and disrupt cellular processes regulated by these proteins .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is often determined by the specific structure of the compound, which can form hydrogen bonds and other types of interactions with target biomolecules .
Cellular Effects
Similar compounds have been found to exhibit cytotoxic activities against certain types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit excellent thermal stability .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit potent cytotoxic activities at certain dosages .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-1-3-13(4-2-12)28(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWYJPFBMDINBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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